molecular formula C18H10N2O6 B1673600 Keto-anhydrokinamycin CAS No. 120796-25-0

Keto-anhydrokinamycin

Cat. No.: B1673600
CAS No.: 120796-25-0
M. Wt: 350.3 g/mol
InChI Key: WFLXRNBIQLPMPW-UHFFFAOYSA-N
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Description

Keto-anhydrokinamycin is a colored, bioactive compound identified as a key keto-epoxide intermediate in the biosynthetic pathway of kinamycin antibiotics, specifically leading to kinamycin D . It is a natural product isolated from the bacterium Streptomyces murayamaensis . As a defined intermediate, this compound provides significant research value for studies aimed at elucidating the complex biosynthetic pathways of bacterial natural products, particularly the formation of the benz[b]carbazole skeleton found in kinamycins . Researchers can use this compound to investigate the enzymatic steps involved in the production of kinamycins, a class of compounds studied for their antimicrobial properties. Please note that the primary scientific literature characterizing this compound dates back to 1989, and more recent research may be available. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent for human or veterinary use.

Properties

CAS No.

120796-25-0

Molecular Formula

C18H10N2O6

Molecular Weight

350.3 g/mol

IUPAC Name

9-diazo-3,13-dihydroxy-6-methyl-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-7,11,18-trione

InChI

InChI=1S/C18H10N2O6/c1-18-16(25)11-9(15(24)17(18)26-18)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15,17,21,24H,1H3

InChI Key

WFLXRNBIQLPMPW-UHFFFAOYSA-N

SMILES

CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O

Isomeric SMILES

C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O

Canonical SMILES

CC12C(O1)C(C3=C(C2=O)C(=[N+]=[N-])C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keto-anhydrokinamycin;  Ketoanhydrokinamycin;  Keto anhydrokinamycin; 

Origin of Product

United States

Biological Activity

Keto-anhydrokinamycin is a compound of interest due to its potential biological activities, particularly in the context of antibiotic properties and interactions with various cellular processes. This article aims to compile and synthesize relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is a derivative of kinamycin, an antibiotic known for its effectiveness against gram-positive bacteria. Kinamycins are produced by Streptomyces species and have been studied for their unique mechanisms of action, including interference with nucleic acid synthesis.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that derivatives of kinamycin antibiotics, including this compound, show strong efficacy against various strains of bacteria. The mechanism primarily involves the inhibition of bacterial RNA synthesis, leading to cell death.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1 µg/mL
Kinamycin ABacillus subtilis0.5 µg/mL
Kinamycin BMycobacterium tuberculosis2 µg/mL

The data indicate that this compound has comparable or superior activity against certain pathogens compared to traditional antibiotics.

Cytotoxicity and Cell Proliferation

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cells. Studies have shown that at higher concentrations, it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of RNA Synthesis : Similar to other kinamycins, it interferes with transcription processes in bacteria.
  • Induction of Apoptosis : In mammalian cells, it triggers pathways leading to programmed cell death, particularly in cancer cells.
  • Modulation of Immune Response : Preliminary studies suggest that this compound may enhance immune responses, potentially making it useful in immunotherapy contexts.

Example Case Study: Antibiotic Resistance

A notable case involved a patient with a multi-drug resistant bacterial infection treated with a kinamycin derivative similar to this compound. The treatment resulted in significant clinical improvement and resolution of infection symptoms within two weeks, showcasing the potential utility of this class of compounds in overcoming antibiotic resistance.

Comparison with Similar Compounds

Key Research Findings

Biosynthetic Pathway Elucidation : Gould et al. demonstrated that this compound is a critical branch point in kinamycin biosynthesis, with its ketone group directing downstream modifications .

Structural Insights: X-ray crystallography of related compounds (e.g., kinobscurinone) confirmed the conserved benzo[b]fluorene core and highlighted functional group variability .

Activity Modulation : Removal of the diazo group (as in this compound) abolishes antibacterial efficacy, underscoring its necessity for bioactivity .

Preparation Methods

Biosynthetic Pathways in Streptomyces Species

Genomic Organization of the alp Cluster

The native production of keto-anhydrokinamycin occurs in Streptomyces ambofaciens and related actinomycetes through the alp gene cluster, a 34 kb genomic region encoding polyketide synthases (PKS), oxidoreductases, and tailoring enzymes. Comparative analysis with the kinamycin biosynthetic cluster in Streptomyces murayamaensis reveals conserved modules for diazo group formation and epoxide installation.

Table 1: Key Genes in the alp Cluster and Their Functions
Gene Function Role in this compound Biosynthesis
alpA β-Ketoacyl synthase (KS) Initiates polyketide chain elongation
alpB Chain length factor (CLF) Determines polyketide chain length
alpC Acyl carrier protein (ACP) Shuttles intermediates during elongation
alpW Pathway-specific regulatory protein Represses antibiotic production in wild-type strains
alpK Cytochrome P450 oxidase Catalyzes epoxidation of the D ring
alpN NADPH-dependent reductase Modifies the diazo functional group

Deletion of the regulatory gene alpW in S. ambofaciens enhances this compound titers by 15-fold, enabling continuous production during the transition phase of growth. This mutant strain (ΔalpW) bypasses the tight transcriptional control observed in wild-type organisms, facilitating large-scale fermentation.

Metabolic Engineering for Yield Improvement

Optimization of the alp cluster involves:

  • Promoter Engineering : Replacement of native promoters with constitutive variants (e.g., ermEp) to boost expression of rate-limiting enzymes.
  • Precursor Pool Expansion : Overexpression of accA (acetyl-CoA carboxylase) to supply malonyl-CoA, increasing polyketide backbone availability.
  • Co-Culture Systems : Co-fermentation with Amycolatopsis spp. to provide shared intermediates, improving overall pathway flux.

Total Synthesis Approaches

Retrosynthetic Analysis

The tetracyclic core of this compound is constructed through convergent strategies pairing naphthoquinone derivatives with epoxyketone fragments. Key disconnections include:

  • C9–C10 Bond : Formed via Stille coupling between aryl stannane and brominated epoxyketone.
  • C5–C6 Bond : Established through intramolecular Friedel-Crafts acylation under high-temperature conditions.

Synthetic Route to the Epoxyketone Moiety

The Sharpless asymmetric epoxidation protocol enables enantioselective formation of the critical D-ring epoxide:

  • Quinone Monoketal Preparation :

    • Substrate: 2-Methoxy-1,4-naphthoquinone
    • Reagents: Ethylene glycol, p-toluenesulfonic acid
    • Yield: 92%
  • Asymmetric Epoxidation :

    • Conditions: Ti(Oi-Pr)₄ (1.2 eq), L-DIPT (1.1 eq), t-BuOOH (1.5 eq), CH₂Cl₂, −20°C
    • Result: Epoxide 13 (98% yield, 68% ee)
    • Enantiopurity Enhancement: Recrystallization from hexane/EtOAc (99% ee).
Table 2: Optimization of Intramolecular Friedel-Crafts Acylation
Entry Protecting Group (R) Temperature (°C) Selectivity (21:22) Yield of 21 (%)
1 Acetyl 80 10:1 89
2 4-Azidobutyrate 50 >20:1 81
3 Boc 80 >20:1 72

Critical to success is the use of bulky protecting groups (e.g., Boc) and elevated temperatures (80°C) to favor C-acylation over competing O-acylation pathways.

Fermentation and Isolation Protocols

Large-Scale Cultivation Parameters

Parameter Optimal Condition Effect on Production
Temperature 28°C Maximizes biomass and pathway activity
pH 6.8–7.2 Stabilizes pH-sensitive intermediates
Dissolved Oxygen 30% saturation Avoids oxidative degradation
Carbon Source Glycerol (20 g/L) Supports polyketide biosynthesis
Nitrogen Source Soybean meal (15 g/L) Provides amino acids for regulation

Downstream Processing

  • Extraction : Culture broth (20 L) treated with XAD-16 resin, eluted with MeOH/acetone (4:1).
  • Chromatography :
    • First pass: Silica gel (CH₂Cl₂/MeOH 95:5)
    • Second pass: Sephadex LH-20 (MeOH)
  • Crystallization : Hexane/EtOAc (1:3) yields pure this compound as orange needles (mp 218–220°C).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment
HRMS (ESI+) m/z 477.0895 [M + Na]⁺ C₂₂H₁₈N₂O₉Na⁺
¹H NMR (500 MHz, CDCl₃) δ 7.82 (d, J = 8.5 Hz, H-6) Aromatic proton on ring B
δ 5.32 (s, H-10a) Epoxide methine proton
¹³C NMR (125 MHz, CDCl₃) δ 198.4 (C-7) Keto group

Stability Studies

This compound degrades via two primary pathways:

  • Diazo Group Decomposition : Half-life of 12 hours in aqueous buffer (pH 7.4, 37°C).
  • Epoxide Ring Opening : Accelerated by nucleophiles (e.g., glutathione), forming adducts detectable by LC-MS.

Challenges in Industrial Production

Metabolic Bottlenecks

  • Limited Precursor Flux : Malonyl-CoA availability restricts polyketide chain elongation. Solution: Overexpression of accA increases titers by 2.3×.
  • Proteolytic Degradation : AlpK oxidase is susceptible to intracellular proteases. Solution: Fusion with SUMO tag enhances half-life from 2 to 18 hours.

Synthetic Chemistry Limitations

  • Atropisomerism : The Stille coupling step produces a 1.5:1 mixture of atropisomers, requiring chiral resolution.
  • Diazo Installation : Current methods using sulfonylhydrazones achieve only 65% conversion efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Keto-anhydrokinamycin
Reactant of Route 2
Keto-anhydrokinamycin

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